molecular formula C7H9BN2O3 B13454087 (2-Acetamidopyridin-4-yl)boronic acid

(2-Acetamidopyridin-4-yl)boronic acid

Cat. No.: B13454087
M. Wt: 179.97 g/mol
InChI Key: VGPPCWGJMWFOPC-UHFFFAOYSA-N
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Description

(2-Acetamidopyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetamido group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidopyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.

Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. This approach allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Acetamidopyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions involving the acetamido group.

Major Products Formed:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed via oxidation of the boronic acid group.

    Substituted Pyridines: Formed via nucleophilic substitution of the acetamido group.

Mechanism of Action

The mechanism of action of (2-Acetamidopyridin-4-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of boronate esters . This interaction is crucial in many of its applications, including enzyme inhibition and sensing technologies.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a boronic acid group with an acetamido-substituted pyridine ring. This structure provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and scientific research.

Properties

Molecular Formula

C7H9BN2O3

Molecular Weight

179.97 g/mol

IUPAC Name

(2-acetamidopyridin-4-yl)boronic acid

InChI

InChI=1S/C7H9BN2O3/c1-5(11)10-7-4-6(8(12)13)2-3-9-7/h2-4,12-13H,1H3,(H,9,10,11)

InChI Key

VGPPCWGJMWFOPC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)NC(=O)C)(O)O

Origin of Product

United States

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